molecular formula C13H12ClFN4O2S B2450960 N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097935-48-1

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No.: B2450960
CAS No.: 2097935-48-1
M. Wt: 342.77
InChI Key: DIGFAWFDVXHIJY-UHFFFAOYSA-N
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Description

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazine moiety. One common approach involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with azetidine-3-amine under basic conditions to form the intermediate sulfonamide. This intermediate is then coupled with a pyridazine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the azetidine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Indole Derivatives : Compounds containing the indole nucleus, such as indole-3-acetic acid.

Uniqueness

N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is unique due to its combination of a sulfonyl group, an azetidine ring, and a pyridazine moiety. This structural arrangement imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O2S/c14-11-6-10(3-4-12(11)15)22(20,21)19-7-9(8-19)17-13-2-1-5-16-18-13/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGFAWFDVXHIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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